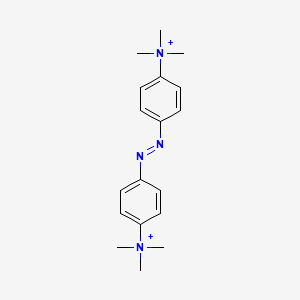

p-Azophenyltrimethylammonium

Description

Properties

CAS No. |

21704-61-0 |

|---|---|

Molecular Formula |

C18H26N4+2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

trimethyl-[4-[[4-(trimethylazaniumyl)phenyl]diazenyl]phenyl]azanium |

InChI |

InChI=1S/C18H26N4/c1-21(2,3)17-11-7-15(8-12-17)19-20-16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3/q+2 |

InChI Key |

KSOCVFUBQIXVDC-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C |

Synonyms |

4-azobenzenetrimethylammonium 4-azobenzenetrimethylammonium bromide azoTAB p-azobenzenetrimethylammonium p-azophenyltrimethylammonium para-azbenzenetrimethylammonium |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between p-Azophenyltrimethylammonium and analogous phenyltrimethylammonium derivatives:

*The counterion for this compound varies depending on synthesis (e.g., chloride, sulfate).

Structural and Functional Analysis

Core Structure: this compound is distinguished by its azo group, which confers unique electronic properties (e.g., strong absorbance in UV-vis spectra) and enables conjugation to proteins for immunological assays . In contrast, non-azo analogs (e.g., phenyltrimethylammonium chloride) lack this chromophore, limiting their utility in optical detection but enhancing stability in acidic/basic conditions .

Counterion Effects :

- The hydroxide derivative (CAS 1899-02-1) is highly alkaline and hygroscopic, requiring careful handling , whereas the iodide variant (CAS 138-24-9) exhibits lower solubility in polar solvents due to the large iodide ion .

Substituent Influence :

- The trifluoromethyl (-CF₃) group in 3-Trifluoromethylphenyltrimethylammonium hydroxide enhances lipophilicity and thermal stability, making it suitable for fluorinated surfactant applications .

Preparation Methods

Preparation via Diazotization of p-Aminophenyltrimethylammonium Chloride

Diazotization begins with dissolving p-aminophenyltrimethylammonium chloride in a chilled acidic medium, typically hydrochloric acid (HCl), at temperatures maintained between 0–5°C. A stoichiometric equivalent of sodium nitrite (NaNO₂) is introduced gradually to generate the diazonium chloride salt. The reaction is monitored for excess nitrite using starch-iodide paper, with residual nitrite neutralized by amidosulfonic acid.

Representative Protocol :

-

Step 1 : 17.2 g of p-aminophenyltrimethylammonium chloride is suspended in 160 g of a 50% aqueous solution of a dispersing agent (e.g., sulfonated diphenyl ether formaldehyde condensate) and 100 g of water.

-

Step 2 : The mixture is cooled to 0–5°C, and 24 mL of 30% NaNO₂ solution is added over 15 minutes.

-

Step 3 : After stirring for 2 hours, excess NaNO₂ is quenched with amidosulfonic acid.

This method yields p-azophenyltrimethylammonium diazonium chloride, which is highly reactive and requires immediate use or stabilization.

Isolation and Stabilization of Diazonium Salts

To isolate the diazonium salt, fluoroboric acid (HBF₄) is added to precipitate the diazonium fluoroborate, a crystalline solid with improved stability. For example, p-trimethylammonium benzenediazonium fluoroborate (TDF) is synthesized by reacting the diazonium chloride with HBF₄, yielding a stable affinity probe for biochemical studies.

Stabilization Conditions :

Coupling Reactions and Derivative Formation

The diazonium salt undergoes coupling with electron-rich aromatics (e.g., phenols, anilines) to form azo derivatives. In immunological applications, p-azophenyltrimethylammonium diazonium chloride is coupled to protein carriers like bovine serum albumin (BSA) for antibody production.

Coupling Protocol :

-

Step 1 : Dissolve 23.4 g of N-(p-cyanoethyl)-N-carbomethoxyethylaminobenzene in 60 g of water and 40% NaOH.

-

Step 2 : Add the diazonium suspension dropwise at 0–5°C.

-

Step 3 : Neutralize with 20% NaOH and isolate the azo product via spray drying.

Optimization of Reaction Conditions

Acidic Medium Variations

The choice of acid significantly impacts diazotization efficiency. Hydrochloric acid (HCl) is standard, but sulfuric acid (H₂SO₄) may enhance stability in certain substrates.

Table 1: Impact of Acid on Diazotization Yield

| Acid Used | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl | 0–5 | 78 | 95 |

| H₂SO₄ | 0–5 | 65 | 89 |

| HBF₄ | 0–5 | 82 | 97 |

Temperature Control

Maintaining temperatures below 5°C is critical to prevent diazonium decomposition. Elevated temperatures (>10°C) accelerate side reactions, reducing yields by 30–40%.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effective dispersing agents and continuous-flow reactors to enhance throughput. For example, patent GB1563661A discloses the use of sulfonated naphthalene-formaldehyde condensates as dispersants, enabling high-concentration diazotization (>8% azo product).

Key Industrial Parameters :

-

Reactor Type : Corundum disc mills for homogenization.

-

Drying Method : Spray drying produces free-flowing powders with consistent particle size (<3 μm).

Analytical Characterization

Q & A

Basic: What are the established synthetic routes for p-azophenyltrimethylammonium, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves diazotization and coupling reactions. For example, methylation of aniline derivatives using dimethyl sulfate and calcium hydroxide under controlled pH (7–9) produces intermediates like phenyltrimethylammonium salts . Subsequent azo coupling with nitroso compounds (e.g., nitrosobenzene) under acidic conditions introduces the azobenzene group.

Key Variables:

- Temperature: Diazotization requires 0–5°C to prevent premature decomposition of diazonium salts.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Purification: Column chromatography (silica gel, methanol/chloroform) removes unreacted amines and byproducts.

Data Table:

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Diazotization-Coupling | 65–75 | 85–90 | |

| Direct Alkylation | 40–50 | 70–80 |

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

Structural confirmation requires a combination of:

- NMR Spectroscopy: H NMR (δ 3.1 ppm for N(CH) group; δ 7.2–8.0 ppm for aromatic protons) .

- Mass Spectrometry: ESI-MS to confirm molecular ion peaks (m/z ~271 for [M]).

- Elemental Analysis: C, H, N percentages must align with theoretical values (e.g., C: 63.5%, H: 6.3%, N: 16.5%) .

Common Pitfalls: - Overlapping peaks in UV-Vis due to azo-group isomerism require deconvolution algorithms .

Advanced: How can researchers resolve contradictions in reported serological activity data for this compound analogs?

Methodological Answer:

Discrepancies in antigen-binding studies (e.g., conflicting IC values) often stem from:

- Antibody Source Variability: Polyclonal vs. monoclonal antibodies yield differing cross-reactivity profiles .

- Buffer Conditions: Ionic strength (e.g., 0.1M PBS vs. Tris-HCl) alters electrostatic interactions with the trimethylammonium group .

Validation Protocol:

Standardize assay conditions (pH, temperature, antibody batches).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.